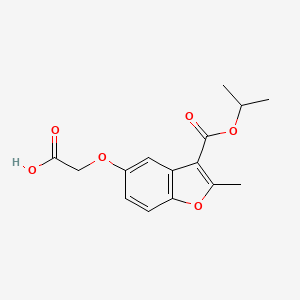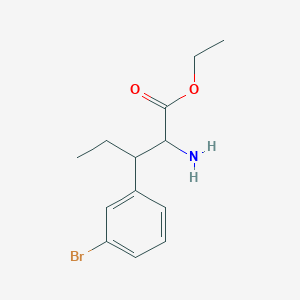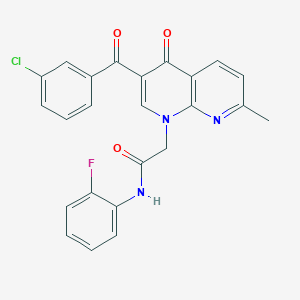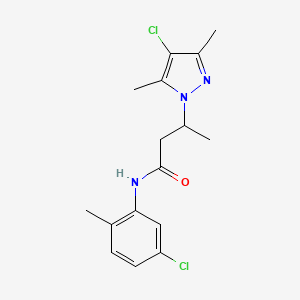![molecular formula C21H14ClN7O2S2 B2975512 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide CAS No. 690960-29-3](/img/structure/B2975512.png)
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H14ClN7O2S2 and its molecular weight is 495.96. The purity is usually 95%.
BenchChem offers high-quality N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- This compound exhibits potential in cancer research, particularly in drug design for anticancer properties. A study highlights the use of a similar molecule in the development of anticancer drugs, focusing on a cost-effective synthesis approach (Yushyn, Holota, & Lesyk, 2022).
Drug Design and Synthesis
- The compound is significant in the field of drug design and synthesis, especially for developing drugs with anti-inflammatory and analgesic effects. A related study explores the computational and pharmacological potential of novel derivatives for toxicity assessment and tumor inhibition (Faheem, 2018).
Synthesis of Novel Derivatives
- Research shows the synthesis of novel derivatives of this compound, which are important in creating new families of drugs. This is exemplified in a study that synthesizes new spiro-indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives (Hosseini et al., 2021).
Glutaminase Inhibition
- The compound plays a role in the development of glutaminase inhibitors, which are crucial in cancer treatment. Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs shows the potential for kidney-type glutaminase inhibition (Shukla et al., 2012).
Antitumor Activity
- The compound has applications in antitumor activity research. One study focuses on the synthesis and in vitro evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, revealing mild to moderate antitumor activity (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antibacterial and Antifungal Activity
- The compound is also used in synthesizing derivatives with antibacterial and antifungal properties. A study on the synthesis of new 2-thiouracil-5-sulphonamide derivatives highlights their antibacterial and antifungal activity (Fathalla, Awad, & Mohamed, 2005).
QSAR Studies for Antibacterial Agents
- QSAR (Quantitative Structure-Activity Relationship) studies involving this compound aid in understanding and predicting antibacterial activity. An example is the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents (Desai et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol, which is synthesized from 4-chloroacetophenone, phenylhydrazine, and thiourea. The second intermediate is the 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine, which is synthesized from 4-chlorobenzenesulfonyl chloride and hydrazine hydrate. These two intermediates are then coupled using N-(tert-butoxycarbonyl)glycine and triethylamine to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide.", "Starting Materials": [ "4-chloroacetophenone", "phenylhydrazine", "thiourea", "4-chlorobenzenesulfonyl chloride", "hydrazine hydrate", "N-(tert-butoxycarbonyl)glycine", "triethylamine" ], "Reaction": [ "Synthesis of 4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiol: 4-chloroacetophenone, phenylhydrazine, and thiourea are refluxed in ethanol to form the intermediate.", "Synthesis of 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-amine: 4-chlorobenzenesulfonyl chloride is reacted with hydrazine hydrate in ethanol to form the intermediate.", "Coupling of intermediates: The two intermediates are coupled using N-(tert-butoxycarbonyl)glycine and triethylamine in DMF to form the final product, N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide." ] } | |
CAS-Nummer |
690960-29-3 |
Molekularformel |
C21H14ClN7O2S2 |
Molekulargewicht |
495.96 |
IUPAC-Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H14ClN7O2S2/c22-13-8-6-12(7-9-13)18-26-20(28-33-18)24-16(30)11-32-21-25-17-15(10-23-27-17)19(31)29(21)14-4-2-1-3-5-14/h1-10H,11H2,(H,23,27)(H,24,28,30) |
InChI-Schlüssel |
ZSPNUFNSAYVLAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2975429.png)
![8-benzyl-3-[(4-chlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2975432.png)
![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)




![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)


![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)